molecular formula C9H13NO2 B352888 Phenylephrine CAS No. 59-42-7

Phenylephrine

Cat. No.: B352888
CAS No.: 59-42-7
M. Wt: 167.20 g/mol
InChI Key: SONNWYBIRXJNDC-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylephrine is a selective alpha-1 adrenergic receptor agonist commonly used as a decongestant, vasopressor, and mydriatic agent. It is known for its ability to constrict blood vessels, thereby reducing nasal congestion and increasing blood pressure. This compound is available in various forms, including oral tablets, nasal sprays, and intravenous injections .

Scientific Research Applications

Phenylephrine has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Phenylephrine is a selective α1-adrenergic receptor agonist . These receptors are primarily found in the smooth muscles of the blood vessels, and their activation leads to vasoconstriction .

Mode of Action

This compound selectively binds to α1-adrenergic receptors, causing venous and arterial vasoconstriction . This interaction results in the narrowing of blood vessels, thereby increasing blood pressure .

Biochemical Pathways

This compound’s action is governed by extensive presystemic metabolism via sulfate conjugation and the involvement of non-cytochrome P450-mediated, ubiquitously present monoamine oxidase (MAO) enzymes . This leads to significant renal excretion of both phase 1 and phase 2 metabolites of this compound .

Pharmacokinetics

This compound is rapidly absorbed with median times to maximum plasma concentrations (tmax) from 0.33 to 0.5 h . It has a bioavailability of 38% through the gastrointestinal tract . Due to its short half-life, it needs to be dosed more frequently to sustain its pharmacological effects in humans . The disposition of this compound is governed by extensive presystemic metabolism via sulfate conjugation .

Result of Action

The primary result of this compound’s action is the constriction of both arteries and veins, leading to an increase in blood pressure . It is also used as a decongestant for uncomplicated nasal congestion, to dilate the pupil, and to relieve hemorrhoids .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the structural similarities of this compound to some known flavonoids suggest a potential role of biliary mechanisms in the overall disposition of this compound . Additionally, the efficacy of this compound as an oral decongestant has been questioned, with several independent studies finding that it provided no more relief to sinus congestion than a placebo .

Safety and Hazards

Phenylephrine can precipitate chest pain (angina) in patients with narrowed arteries (arteriosclerosis), worsen congestive heart failure and increase pulmonary arterial pressure, use with caution. This compound can slow heart rate (bradycardia) and reduce cardiac output . It is very hazardous in case of ingestion. Hazardous in case of skin contact (irritant, permeator), of eye contact (irritant). Slightly hazardous in case of inhalation .

Future Directions

Phenylephrine has emerged as the preferred vasopressor for its effectiveness in counteracting the frequently observed hypotension associated with spinal anesthetics (60% to 70%) in obstetric patients. This compound is also used in the intensive care unit (ICU) environment to treat septic and neurogenic shock .

Biochemical Analysis

Biochemical Properties

Phenylephrine interacts with α1-adrenergic receptors, leading to vasoconstriction and mydriasis depending on the route and location of administration . It is known to raise blood pressure, dilate pupils, and cause local vasoconstriction .

Cellular Effects

This compound exerts its effects on various types of cells, primarily through its interaction with α1-adrenergic receptors. It causes constriction of both arteries and veins . In the eye, it leads to pupil dilation .

Molecular Mechanism

This compound’s mechanism of action is primarily through its role as an α1-adrenergic receptor agonist . It binds to these receptors, leading to a series of intracellular events that result in vasoconstriction and mydriasis .

Temporal Effects in Laboratory Settings

This compound’s effects can change over time in laboratory settings. For instance, it has been shown that this compound boluses induce significant increases in mean arterial pressure (MAP), cardiac output (CO), and inferior vena cava flow (IVCf) in animal models .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been shown that this compound boluses induce significant changes in cardiac output, which are related to preload dependency .

Metabolic Pathways

This compound is metabolized via sulfate conjugation, involving non-cytochrome P450-mediated, ubiquitously present monoamine oxidase (MAO) enzymes, and significant renal excretion of both phase 1 and phase 2 metabolites .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through its interaction with α1-adrenergic receptors

Subcellular Localization

It is known to interact with α1-adrenergic receptors, which are located in various parts of the cell

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylephrine can be synthesized through several methods. One common method involves the catalytic hydrogenation of alpha-benzyl methylamino m-hydroxy acetophenone hydrochloride in the presence of a chiral catalyst at 30-60°C and a relative pressure of 0.05±0.01 MPa. The reaction is followed by the addition of ammonia water to obtain this compound .

Industrial Production Methods

Industrial production of this compound often involves asymmetric hydrogenation techniques to ensure high yield and purity. The process typically includes the use of solvents and catalysts to facilitate the reaction and minimize byproducts .

Chemical Reactions Analysis

Types of Reactions

Phenylephrine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form dihydroxy derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include quinones, dihydroxy derivatives, and halogenated this compound compounds .

Comparison with Similar Compounds

Phenylephrine is often compared with other decongestants and vasopressors, such as ephedrine and pseudoephedrine. While all three compounds are used to relieve nasal congestion, they differ in their mechanisms of action and efficacy:

This compound’s uniqueness lies in its selective action on alpha-1 adrenergic receptors, making it a preferred choice for patients who require targeted vasoconstriction without the broader systemic effects of ephedrine and pseudoephedrine.

Properties

IUPAC Name

3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-10-6-9(12)7-3-2-4-8(11)5-7/h2-5,9-12H,6H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONNWYBIRXJNDC-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H](C1=CC(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61-76-7 (hydrochloride)
Record name Phenylephrine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9023465
Record name Phenylephrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenylephrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002182
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Freely soluble in water, FREELY SOL IN GLYCERIN /PHENYLEPHRINE HYDROCHLORIDE/
Record name Phenylephrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00388
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PHENYLEPHRINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3383
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Phenylephrine is an alpha-1 adrenergic agonist that mediates vasoconstriction and mydriasis depending on the route and location of administration. Systemic exposure to phenylephrine also leads to agonism of alpha-1 adrenergic receptors, raising systolic and diastolic pressure as well as peripheral vascular resistance. Increased blood pressure stimulates the vagus nerve, causing reflex bradycardia., Phenylephrine acts predominantly by a direct effect on alpha-adrenergic receptors. In therapeutic doses, the drug has no substantial stimulant effect on the beta-adrenergic receptors of the heart (beta1-adrenergic receptors) but substantial activation of these receptors may occur when larger doses are given. Phenylephrine does not stimulate beta-adrenergic receptors of the bronchi or peripheral blood vessels (beta2-adrenergic receptors). It is believed that alpha-adrenergic effects result from the inhibition of the production of cyclic adenosine-3',5'-monophosphate (cAMP) by inhibition of the enzyme adenyl cyclase, whereas beta-adrenergic effects result from stimulation of adenyl cyclase activity. Phenylephrine also has an indirect effect by releasing norepinephrine from its storage sites.
Record name Phenylephrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00388
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PHENYLEPHRINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3383
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

59-42-7
Record name (-)-Phenylephrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylephrine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylephrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00388
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenylephrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylephrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.386
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLEPHRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WS297W6MV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PHENYLEPHRINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3383
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenylephrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002182
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

140-145 °C, 169-172 °C
Record name Phenylephrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00388
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PHENYLEPHRINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3383
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

Concentrated hydrochloric acid (0.1 mL) was added to 1-(3-methoxymethoxy-phenyl)-2-methylamino-ethanol (300 mg, 1.42 mmol) dissolved in methanol (3 mL). The resulting mixture was heated at reflux for about 30 minutes, and then cooled to ambient temperature. The mixture was concentrated to dryness, and the residue was purified by flash column chromatography on silica gel (1×16 cm, dichloromethane/methanol/ammonium hydroxide=45/8/1 elution) to give the title compound (160 mg, 67%). 1H NMR (300 MHz, CD3OD) δ 7.14 (t, 1H, J=8.1 Hz), 6.81-6.80 (m, 2H), 6.69-6.66 (m, 1H), 4.71-4.67 (m, 1H), 2.78-2.66 (m, 2H), 2.41 (s, 3H); LC-MS: m/z=168 (MH)+; HPLC: 98% (Purity).
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylephrine
Reactant of Route 2
Reactant of Route 2
Phenylephrine
Reactant of Route 3
Phenylephrine
Reactant of Route 4
Reactant of Route 4
Phenylephrine
Reactant of Route 5
Reactant of Route 5
Phenylephrine
Reactant of Route 6
Phenylephrine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.